molecular formula C10H7BrN2 B178224 6-Bromo-2,4'-bipyridine CAS No. 106047-29-4

6-Bromo-2,4'-bipyridine

Cat. No. B178224
Key on ui cas rn: 106047-29-4
M. Wt: 235.08 g/mol
InChI Key: IXUHRYXJBJYQTQ-UHFFFAOYSA-N
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Patent
US07030128B2

Procedure details

4-Tri-n-butylstannylpyridine (3.30 g, 8.9 mmol) was added to a degassed and stirred solution of 2,6-dibromopyridine (2.00 g, 8.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (5 mol %) in tetrahydrofuran (30 ml) under an atmosphere of nitrogen then heated to reflux for 48 h. Solvent was removed in vacuo and purification by chromatography on silica gel eluting with dichloromethane followed by trituration with isohexane gave 6-bromo-2,4′-bipyridinyl (1.05 g) as a white solid: δH (400 MHz, CDCl3) 7.52-7.57 (1H, m), 7.66-7.70 (1H, m), 7.86 (2H, m), 8.10-8.50 (1H, m), 8.72-8.76 (1H, m), 8.77-8.81 (1H, m); m/z (ES+) 234/236 (M++H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)CCC.[Br:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23](Br)[N:22]=1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:21]1[N:22]=[C:23]([C:6]2[CH:7]=[CH:8][N:9]=[CH:10][CH:11]=2)[CH:24]=[CH:25][CH:26]=1 |^1:36,38,57,76|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=NC=C1)(CCCC)CCCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a degassed
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo and purification by chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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